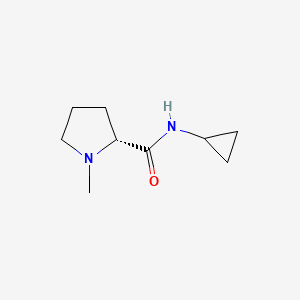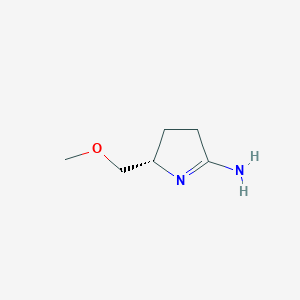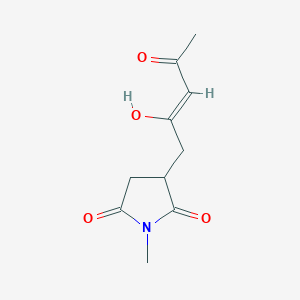![molecular formula C12H8IN3 B12870276 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position and a phenyl group at the 3rd position of the triazolo[4,3-a]pyridine scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is mild, efficient, and operationally simple, typically carried out at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing triazolopyridine derivatives.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.
Biological Studies: It is used in the development of new drugs due to its ability to interact with various biological targets.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can enhance the immune response against cancer cells by reducing the production of immunosuppressive metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolopyridine scaffold but differ in their substitution patterns and biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different fusion pattern of the triazole and pyridine rings, leading to distinct chemical and biological properties.
Uniqueness
7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C12H8IN3 |
|---|---|
Molekulargewicht |
321.12 g/mol |
IUPAC-Name |
7-iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
KPXZRCIKSLYING-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)



![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)



